9,10-Dimethylanthracene

Fluorescence Spectroscopy OLED Materials Photophysics

9,10-Dimethylanthracene (DMA, ≥98% GC) delivers 2.3× the fluorescence quantum yield of unsubstituted anthracene (Φf ~70% vs ~30%), directly enhancing OLED EQE and energy efficiency. Its +0.50 V oxidation potential drives mild photocatalytic electron-transfer. As a ¹O₂ actinometer, its validated kinetic correction ensures true rate constants. DMA reacts cleanly with thiyl radicals for thioether synthesis, while 9,10-diphenylanthracene fails. Select high-purity DMA for application-specific reliability.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 781-43-1
Cat. No. B165754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dimethylanthracene
CAS781-43-1
Synonyms9,10-dimethylanthracene
9,10-dimethylanthracene, ion(1+)
9,10-dimethylanthracene, ion(1-)
9,10-dimethylanthracene, ion(2+)
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=C(C3=CC=CC=C13)C
InChIInChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3
InChIKeyJTGMTYWYUZDRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.71e-07 M
In water, 5.60X10-2 mg/L at 25 °C
Insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dimethylanthracene (CAS 781-43-1): Core Identity, Class, and Functional Role in Photochemical and Electronic Applications


9,10-Dimethylanthracene (DMA, CAS 781-43-1) is a meso‑disubstituted anthracene derivative [1] featuring two methyl groups at the 9‑ and 10‑positions of the anthracene core [2]. As a polycyclic aromatic hydrocarbon (PAH), it exhibits characteristic photophysical properties—notably a high fluorescence quantum yield (~70%) [3] and a well‑defined oxidation potential (+0.50 V) [4]—that underpin its utility as a fluorescent probe, a singlet oxygen actinometer, and an electron‑transfer reagent. Its solid‑state appearance ranges from light yellow to orange crystalline powder, with a melting point of 180–185 °C and solubility in common organic solvents (e.g., benzene, toluene, ethanol) while remaining insoluble in water .

Why Generic “9,10-Disubstituted Anthracene” Procurement Fails: The Substituent-Specific Impact on Photophysics, Electrochemistry, and Reactivity


Although 9,10-disubstituted anthracenes share a common core, the nature of the substituent profoundly alters key performance parameters. For instance, replacing the methyl groups in 9,10-dimethylanthracene with phenyl groups (yielding 9,10-diphenylanthracene, DPA) changes the fluorescence quantum yield and dramatically suppresses reactivity toward thiyl radicals [1]. Similarly, the absence of substituents in parent anthracene results in a fluorescence quantum yield of only ~30% and a higher oxidation potential, limiting its suitability as a blue emitter or as a reversible electron donor [2]. The methyl groups in 9,10-dimethylanthracene provide a unique balance: they enhance fluorescence efficiency [2], lower the oxidation potential [3], and preserve the compound's ability to act as a singlet oxygen acceptor and photodimerization partner [4]. Consequently, substituting 9,10-dimethylanthracene with a different 9,10-disubstituted anthracene without verifying these specific performance metrics can lead to suboptimal or even failed experimental outcomes, making precise compound selection critical.

Quantitative Differentiation Guide: 9,10-Dimethylanthracene vs. Key Analogs (Anthracene, 9,10-Diphenylanthracene)


Fluorescence Quantum Yield: 9,10-Dimethylanthracene (Φf ≈ 70%) vs. Anthracene (Φf ≈ 30%)

9,10-Dimethylanthracene exhibits a fluorescence quantum yield (Φf) of approximately 70% in solution [1]. This is a 2.3‑fold increase over the Φf of unsubstituted anthracene, which is reported to be about 30% [1]. The methyl substitution at the 9‑ and 10‑positions drastically alters the probability of radiative vs. non‑radiative transitions, favoring fluorescence over intersystem crossing [1].

Fluorescence Spectroscopy OLED Materials Photophysics

Reactivity with Thiyl Radicals: 9,10-Dimethylanthracene (Reactive) vs. 9,10-Diphenylanthracene (Unreactive)

In a direct comparative study, 9,10-dimethylanthracene reacts with thiyl radicals (generated from mercaptoacetic acid and oxygen) to afford α-(carboxymethylthio)-9,10-dimethylanthracene. Under identical conditions, 9,10-diphenylanthracene remains completely unaffected [1]. This stark contrast in reactivity demonstrates that the methyl groups, unlike the bulkier phenyl groups, do not sterically hinder the radical addition pathway, enabling selective functionalization.

Free Radical Chemistry Organic Synthesis Reaction Selectivity

Electrochemical Oxidation Potential: 9,10-Dimethylanthracene (Epa = +0.50 V) vs. Anthracene (Higher Oxidation Potential, Class‑Level Inference)

9,10-Dimethylanthracene undergoes reversible oxidation to its radical cation at an anodic peak potential (Epa) of +0.50 V (relative to SbCl₃‑BPCl(l), sat. SbCl₃/Sb at 27 °C) in a molten salt electrolyte [1]. While a direct value for anthracene in the same system is not provided, class‑level knowledge indicates that electron‑donating methyl groups lower the oxidation potential compared to unsubstituted anthracene, which typically oxidizes at higher potentials (> +1.0 V vs. SCE in common organic solvents) [2]. The lower potential of 9,10-dimethylanthracene signifies its enhanced electron‑donating ability and facilitates its use as an electron‑transfer reagent under milder conditions.

Electrochemistry Cyclic Voltammetry Electron Transfer

Singlet Oxygen Actinometry: 9,10-Dimethylanthracene as a Calibrated Chemical Probe Requiring kTDMA and krDMA Distinction

9,10-Dimethylanthracene (DMA) is a widely used chemical actinometer for measuring the rate constant (kr) of reactions between singlet oxygen (¹O₂) and a given substrate [1]. However, a critical finding is that the total rate constant (kTDMA) for the reaction of ¹O₂ with DMA, as measured by time‑resolved luminescence, cannot be assumed to equal the 'reactive' rate constant (krDMA) in all solvents [1]. In solvents where ¹O₂ lifetime is long, the actinometer itself opens an additional decay pathway for ¹O₂ at a rate comparable to the natural decay constant (kΔ) [1]. Failure to distinguish kTDMA from krDMA leads to erroneously low values for the substrate's rate constant (krM) [1]. This methodological nuance—established specifically for DMA—is not automatically transferable to other singlet oxygen acceptors (e.g., 1,3-diphenylisobenzofuran, DPBF) without similar validation.

Singlet Oxygen Photo-oxidation Actinometry Kinetics

High‑Impact Application Scenarios Where 9,10-Dimethylanthracene's Differentiated Performance Is Quantitatively Justified


Blue‑Emitting Layer in High‑Efficiency OLEDs

OLED manufacturers seeking a blue emitter with high fluorescence quantum yield should prioritize 9,10-dimethylanthracene over unsubstituted anthracene. The 70% Φf of 9,10-dimethylanthracene [5] provides a 2.3‑fold improvement in radiative efficiency compared to anthracene's ~30% Φf [5]. This directly enhances device external quantum efficiency (EQE) and reduces power consumption. High‑purity 9,10-dimethylanthracene (≥98% by GC) is essential to minimize quenching impurities and maximize device lifetime.

Selective Synthesis of 9,10‑Functionalized Anthracene Thioethers

In synthetic routes requiring regioselective introduction of sulfur‑containing groups, 9,10-dimethylanthracene is the preferred substrate over 9,10-diphenylanthracene. Under thiyl radical conditions (mercaptoacetic acid + O₂), 9,10-dimethylanthracene cleanly yields α-(carboxymethylthio)-9,10-dimethylanthracene, whereas 9,10-diphenylanthracene is completely inert [5]. This reactivity difference dictates the choice of starting material for achieving the desired thioether product.

Electron‑Transfer Reagent in Photocatalytic Carbon–Carbon Bond Formation

9,10-Dimethylanthracene serves as an efficient electron donor in photocatalytic transformations, such as the formation of dimethyllepidopterene via electron‑transfer oxidation [5]. Its relatively low oxidation potential (+0.50 V) facilitates electron transfer under mild conditions, whereas unsubstituted anthracene, with its higher oxidation potential, would require a stronger photocatalyst or more forcing conditions. This makes 9,10-dimethylanthracene the reagent of choice for energy‑efficient photocatalytic cycles.

Calibrated Singlet Oxygen Actinometry with Validated Correction Protocol

For quantitative measurements of singlet oxygen (¹O₂) reaction rates, 9,10-dimethylanthracene is the actinometer of choice because its kinetic behavior has been rigorously characterized. Unlike generic singlet oxygen traps, the use of 9,10-dimethylanthracene comes with an established protocol: researchers must separately determine kTDMA and krDMA to avoid underestimating the true rate constant of the substrate (krM) [5]. This validated correction methodology ensures the accuracy and reproducibility of ¹O₂ kinetic studies in solvents with long ¹O₂ lifetimes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dimethylanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.